5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry and agricultural chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .
Industrial Production Methods
Industrial production of this compound may involve scale-up reactions and late-stage functionalization of triazolopyrimidine derivatives. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways. The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine: This compound is similar in structure and exhibits similar biological activities.
5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: Another closely related compound with comparable properties.
Uniqueness
5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its diisopropyl groups enhance its lipophilicity, potentially improving its bioavailability and efficacy in various applications .
Properties
CAS No. |
33360-36-0 |
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Molecular Formula |
C11H17N5 |
Molecular Weight |
219.29 g/mol |
IUPAC Name |
5,7-di(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C11H17N5/c1-6(2)8-5-9(7(3)4)16-11(13-8)14-10(12)15-16/h5-7H,1-4H3,(H2,12,15) |
InChI Key |
LJWAGOXLIUMUGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC2=NC(=NN12)N)C(C)C |
Origin of Product |
United States |
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